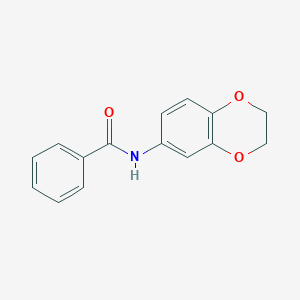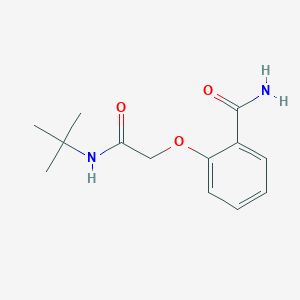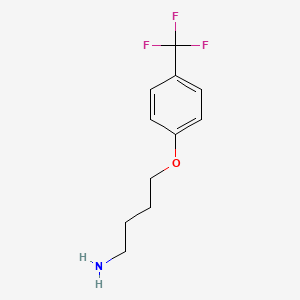
4-(4-(Trifluoromethyl)phenoxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Trifluoromethyl)phenoxy)butan-1-amine is an organic compound with the molecular formula C11H14F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenoxy)butan-1-amine typically involves the reaction of 4-(Trifluoromethyl)phenol with 1-bromobutane in the presence of a base to form 4-(4-(Trifluoromethyl)phenoxy)butane. This intermediate is then reacted with ammonia or an amine source to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Trifluoromethyl)phenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group .
Scientific Research Applications
4-(4-(Trifluoromethyl)phenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(4-(Trifluoromethyl)phenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant drug with a similar trifluoromethylphenoxy structure.
Trifluoromethylphenol: A precursor in the synthesis of various trifluoromethylated compounds.
Uniqueness
4-(4-(Trifluoromethyl)phenoxy)butan-1-amine is unique due to its specific combination of a trifluoromethyl group and a butan-1-amine chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]butan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)9-3-5-10(6-4-9)16-8-2-1-7-15/h3-6H,1-2,7-8,15H2 |
InChI Key |
QMNKKUJNPDSAIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



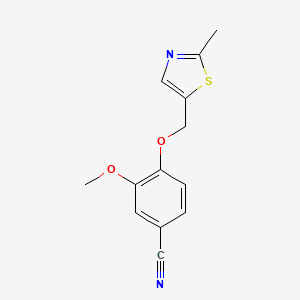
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)

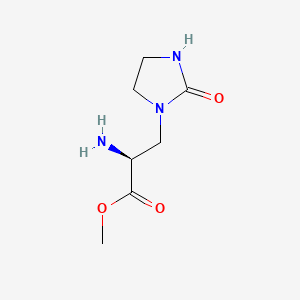
![Methyl 3-amino-2-fluoro-3'-methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14896489.png)
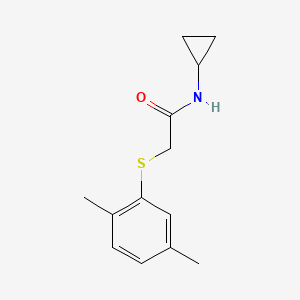
![8-(3-Isopropyl-1,2,4-thiadiazol-5-YL)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14896494.png)
![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
